molecular formula C7H7BF2O3 B1322879 (4-(Difluoromethoxy)phenyl)boronic acid CAS No. 688810-12-0

(4-(Difluoromethoxy)phenyl)boronic acid

Cat. No.: B1322879
CAS No.: 688810-12-0
M. Wt: 187.94 g/mol
InChI Key: MFZNJRNTHPKCFY-UHFFFAOYSA-N
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Description

Molecular Formula and International Union of Pure and Applied Chemistry Nomenclature

The molecular identity of this compound is defined by its systematic structural parameters and standardized nomenclature. The compound possesses the molecular formula C₇H₇BF₂O₃, corresponding to a molecular weight of 187.94 daltons. The International Union of Pure and Applied Chemistry nomenclature for this compound is formally designated as 4-(difluoromethoxy)phenylboronic acid, reflecting the para-substitution pattern of the difluoromethoxy group on the phenyl ring bearing the boronic acid functionality.

The Chemical Abstracts Service registry number for this compound is 688810-12-0, providing a unique identifier within the global chemical literature database. The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as OB(O)C1=CC=C(OC(F)F)C=C1, which systematically describes the connectivity pattern of all atoms within the molecule. The International Chemical Identifier string 1S/C7H7BF2O3/c9-7(10)13-6-3-1-5(2-4-6)8(11)12/h1-4,7,11-12H provides a standardized computational representation of the molecular structure, facilitating database searches and computational studies.

The compound is also catalogued under the Molecular Design Limited number MFCD09864667, which serves as an additional identifier within chemical databases and inventory systems. This systematic nomenclature and identification framework ensures precise communication regarding this specific molecular entity across diverse scientific and industrial contexts.

Crystallographic Data and Solid-State Arrangement

While direct crystallographic data for this compound is not extensively documented in the available literature, insights into its potential solid-state behavior can be inferred from related phenylboronic acid crystal structures and the known influence of fluorinated substituents on molecular packing patterns. The storage requirements for this compound, specified as inert atmosphere conditions below -20°C, suggest a solid-state structure that may be susceptible to atmospheric moisture and temperature-dependent phase transitions.

Comparative analysis with structurally related phenylboronic acids provides valuable insights into the expected crystallographic behavior. The crystal structure of 4-(methoxycarbonyl)phenylboronic acid reveals a monoclinic crystal system with space group P2₁/c, featuring unit cell parameters of a = 11.2449(6) Å, b = 12.0672(6) Å, c = 6.8598(3) Å, and β = 105.121(1)°. This structure demonstrates the formation of dimeric units through classical boronic acid hydrogen bonding patterns, with molecules linked via oxygen-hydrogen···oxygen and carbon-hydrogen···oxygen hydrogen bonds to form undulating sheet structures.

The general structural motif observed in phenylboronic acids involves the formation of cyclic dimers through hydrogen bonding between boronic acid groups, as established in the parent phenylboronic acid structure. These dimers typically interconnect through additional hydrogen bonding networks to create extended ribbon-like or sheet-like structures in the solid state. The presence of the difluoromethoxy substituent in the para position is expected to influence these packing arrangements through both steric and electronic effects.

Property Value Reference
Molecular Formula C₇H₇BF₂O₃
Molecular Weight 187.94 g/mol
Chemical Abstracts Service Number 688810-12-0
Storage Temperature Below -20°C
Storage Atmosphere Inert

Conformational Analysis of Difluoromethoxy Substituent

The conformational behavior of the difluoromethoxy group in this compound represents a critical aspect of its structural characterization, with significant implications for its chemical reactivity and biological activity. Theoretical investigations have revealed that difluoromethoxy substituents exhibit distinct conformational preferences compared to their trifluoromethoxy and tetrafluoroethoxy analogs.

Computational studies demonstrate that difluoromethoxy derivatives predominantly adopt coplanar conformations relative to the aromatic ring system, contrasting with the orthogonal conformations preferred by trifluoromethoxy derivatives. This conformational preference arises from the electronic structure of the difluoromethoxy group, which facilitates electron delocalization between the fluorinated methyl group and the aromatic π-system when oriented in a coplanar arrangement.

The energetic analysis of difluoromethoxy-containing compounds reveals the presence of two distinct conformational minima corresponding to coplanar and orthogonal orientations relative to the aromatic ring. However, the coplanar conformation demonstrates significantly greater stability, with the orthogonal conformation representing a minor population under equilibrium conditions. This stabilization mechanism involves electron delocalization rather than classical hydrogen bonding, minimizing steric repulsion while maximizing electronic conjugation.

The conformational preference for coplanar arrangements has been corroborated through analysis of crystal structures from chemical databases, which demonstrate varying degrees of planarity between difluoromethoxy groups and their associated aromatic systems. These structural observations support the theoretical predictions and provide experimental validation of the conformational behavior.

The implications of this conformational analysis extend beyond purely structural considerations, as the preferred coplanar orientation influences the compound's ability to interact with biological targets and participate in intermolecular interactions. In binding pocket environments, the predominantly coplanar conformation of the difluoromethoxy group may limit its ability to establish optimal contacts with hydrophobic regions compared to more conformationally flexible substituents.

Conformational State Energy Preference Population Characteristics
Coplanar Most Stable Major Electron delocalization
Orthogonal Higher Energy Minor Reduced π-conjugation

Comparative Structural Features with Ortho-Substituted Phenylboronic Acids

The structural characteristics of this compound can be better understood through comparison with ortho-substituted phenylboronic acid derivatives, which have been extensively studied to elucidate the influence of substituent position and nature on solid-state packing and molecular properties. Crystallographic investigations of ortho-substituted arylboronic acids, including ortho-bromophenyl, ortho-phenylphenyl, and pentamethylphenyl derivatives, have revealed distinct structural motifs that differ from the parent phenylboronic acid arrangement.

In contrast to the para-substitution pattern of this compound, ortho-substituted phenylboronic acids demonstrate altered hydrogen bonding patterns in their solid-state structures. While all investigated boronic acids form dimeric units through hydrogen bonding, the interconnection of these dimers into extended ribbon structures varies significantly depending on the nature and position of the substituent. The presence of non-hydrogen substituents in positions ortho to the boronic acid functionality creates steric hindrance that influences the preferred solid-state packing motif.

The para-positioned difluoromethoxy group in this compound is expected to exert minimal steric influence on the boronic acid hydrogen bonding patterns, unlike ortho substituents which directly interfere with dimer formation and ribbon assembly. This positional difference suggests that this compound may adopt solid-state arrangements more similar to the parent phenylboronic acid than to ortho-substituted derivatives.

The electronic effects of the difluoromethoxy substituent, however, introduce unique characteristics not observed in simple alkyl or halogen-substituted phenylboronic acids. The electron-withdrawing nature of the difluoromethoxy group is expected to influence the acidity of the boronic acid functionality and modify the strength of intermolecular hydrogen bonding interactions. This electronic perturbation may result in subtly different packing arrangements compared to electron-donating or electronically neutral substituents.

Comparative analysis with pentafluorophenylboronic acid provides additional insight, as this compound crystallizes in a different structural motif despite containing multiple fluorine substituents. The specific positioning and nature of fluorinated substituents appears to be more influential than their mere presence in determining solid-state packing preferences.

Compound Type Substitution Pattern Primary Structural Motif Hydrogen Bonding
Parent Phenylboronic Acid Unsubstituted Dimer-ribbon assembly Classical O-H···O
Ortho-substituted Ortho position Modified dimer assembly Sterically hindered
Para-difluoromethoxy Para position Expected classical motif Electronically modified
Pentafluorophenyl Multiple positions Alternative motif Fluorine-influenced

The structural comparison reveals that this compound occupies a unique position within the phenylboronic acid family, combining the relatively unhindered hydrogen bonding capability of para-substituted derivatives with the distinctive electronic properties imparted by fluorinated substituents. This combination of features contributes to its specific physical properties and chemical behavior, distinguishing it from both simple phenylboronic acid and heavily substituted fluorinated analogs.

Properties

IUPAC Name

[4-(difluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c9-7(10)13-6-3-1-5(2-4-6)8(11)12/h1-4,7,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZNJRNTHPKCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630394
Record name [4-(Difluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688810-12-0
Record name [4-(Difluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Difluoromethoxy)benzeneboronic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

(4-(Difluoromethoxy)phenyl)boronic acid can be synthesized through various methods. One common approach involves the borylation of (4-(difluoromethoxy)phenyl)halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is carried out in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-(Difluoromethoxy)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Alzheimer's Disease Treatment

One of the prominent applications of (4-(difluoromethoxy)phenyl)boronic acid is in the treatment of Alzheimer's disease. Compounds derived from this boronic acid have been identified as inhibitors of β-secretase (BACE1), an enzyme involved in the formation of amyloid plaques associated with Alzheimer's. Research indicates that these compounds can effectively reduce amyloidogenic deposits and neurofibrillary tangles, which are characteristic of neurodegenerative disorders .

1.2. Antituberculosis Agents

The compound has also been utilized in the synthesis of biphenyl analogs related to the tuberculosis drug PA-824. These analogs exhibit enhanced antibacterial activity against Mycobacterium tuberculosis, demonstrating the potential of this compound in combating drug-resistant strains of tuberculosis .

1.3. Cancer Therapeutics

In cancer research, derivatives of this compound have been explored as lactate dehydrogenase inhibitors. These inhibitors play a crucial role in disrupting metabolic pathways utilized by cancer cells for proliferation and survival .

3.1. Inhibition of BACE1

A study documented the efficacy of this compound derivatives in inhibiting BACE1 activity in vitro, leading to a significant decrease in amyloid-beta levels in cell cultures. The results suggest that these compounds could serve as promising candidates for further development into therapeutic agents for Alzheimer's disease .

3.2. Antimicrobial Activity

Research has shown that certain derivatives exhibit antimicrobial properties against various bacterial strains, including Escherichia coli and Bacillus cereus. The structure-activity relationship studies indicated that modifications to the boronic acid structure could enhance antibacterial potency, making it a candidate for developing new antibiotics .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Alzheimer's DiseaseInhibitors of β-secretase (BACE1).Reduces amyloid plaque formation .
Antituberculosis AgentsSynthesis of PA-824 analogs for TB treatment.Enhanced activity against resistant strains .
Cancer TherapeuticsLactate dehydrogenase inhibitors targeting cancer metabolism.Disrupts metabolic pathways essential for tumor growth .
Antimicrobial ActivityEffective against E. coli and Bacillus cereus.Structure modifications improve antibacterial properties .

Mechanism of Action

The mechanism of action of (4-(Difluoromethoxy)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The difluoromethoxy group can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Functional Group Variations

The biological and chemical properties of boronic acids are highly dependent on substituents. Key structural analogs and their distinguishing features include:

Compound Name Substituent(s) Key Structural Features
(4-(Difluoromethoxy)phenyl)boronic acid -OCF₂H Electron-withdrawing, enhances electrophilicity; potential metabolic stability
4-(Methylthio)phenylboronic acid -SCH₃ Thioether group; modulates electronic properties (conductance: 0.01–0.1 G₀ under bias)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid Methoxyethyl phenoxy Bulky substituent; potent HDAC inhibition (IC₅₀: 1 µM)
6-Hydroxynaphthalen-2-yl boronic acid Hydroxynaphthyl Planar aromatic system; antiproliferative activity (IC₅₀: 0.1969 µM)
3,5-Difluorophenylboronic acid -F at meta/para positions Electron-withdrawing; common in agrochemicals and pharmaceuticals

Physicochemical Properties

  • Solubility :

    • Hydrophobic compounds like pyren-1-yl boronic acid and [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid precipitate in aqueous media (e.g., RPMI), limiting in vitro applications . The difluoromethoxy group in this compound may offer a balance between lipophilicity and solubility, though direct data are lacking.
    • 4-(Methylthio)phenylboronic acid exhibits moderate solubility, enabling its use in conductance studies and oxidative coupling reactions under electrochemical conditions .
  • Electronic Properties :

    • Substituents like -OCF₂H and -SCH₃ alter conductance. For example, 4-(methylthio)phenylboronic acid shows distinct 2D conductance histograms under 100 mV vs. 200 mV, reflecting substituent-dependent electron transport .

Biological Activity

(4-(Difluoromethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activity. This compound, characterized by its difluoromethoxy substituent, presents unique electronic properties that may enhance its interactions with biological systems. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C7_7H7_7BF2_2O2_2
  • Molecular Weight : Approximately 177.94 g/mol
  • Functional Groups : Boronic acid group (-B(OH)2_2), difluoromethoxy group (-O-CH2_2F2_2)

The difluoromethoxy group not only influences the compound's lipophilicity but also its metabolic stability, which are critical factors in drug design and development.

Mechanisms of Biological Activity

Boronic acids, including this compound, are known to interact with various biological targets, particularly enzymes and receptors. The mechanisms through which they exert their biological effects include:

  • Enzyme Inhibition : Boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues. This is particularly relevant in the context of proteases and glycosidases.
  • Binding Affinity : The unique electronic properties of difluoromethoxy groups may enhance binding affinity to specific biological targets, potentially leading to increased efficacy in therapeutic applications.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Boronic acids have been explored as inhibitors of tubulin polymerization, an essential process in cancer cell proliferation. Preliminary studies suggest that derivatives like this compound may exhibit antiproliferative properties against various cancer cell lines.
  • Antiviral Activity : Some boronic acids have shown promise in antiviral applications by inhibiting viral enzymes crucial for replication.

Case Studies and Research Findings

Recent studies have highlighted the biological activity and potential applications of this compound:

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that boronic acid derivatives can inhibit tubulin polymerization effectively, leading to reduced proliferation rates in human cancer cell lines. The difluoromethoxy substitution was found to enhance the potency of these compounds compared to their non-fluorinated analogs .
  • Glycoprotein Interaction :
    • Research indicates that boronic acids can selectively bind to glycoproteins via diol interactions. This property has been utilized in developing biosensors for detecting glycosylated proteins, suggesting a role for this compound in diagnostic applications .
  • Antimicrobial Activity :
    • Some studies have reported that fluorinated boronic acids exhibit significant antibacterial activity. The introduction of the difluoromethoxy group may contribute to this enhanced activity by altering the compound's interaction with bacterial cell membranes .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

Compound NameMolecular FormulaUnique Features
4-Chloro-3-(difluoromethoxy)phenylboronic acidC7_7H6_6ClF2_2O2_2Contains a chloro substituent; potential for different reactivity profiles
4-Bromo-3-(difluoromethoxy)phenylboronic acidC7_7H6_6BrF2_2O2_2Substituted with bromine; may exhibit different biological activities
4-Methyl-3-(difluoromethoxy)phenylboronic acidC8_8H9_9F2_2O2_2Methyl group introduces steric effects; useful in diverse synthetic applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-(Difluoromethoxy)phenyl)boronic acid, and how can its purity be verified?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling precursors or direct borylation of substituted arenes. For example, analogous compounds like 4-(methoxycarbonyl)phenyl boronic acid are synthesized via rhodium-catalyzed carboxylation with CO₂, yielding ~62% after purification . Characterization employs ¹H/¹³C NMR (e.g., δ 8.10 ppm for aromatic protons in DMSO ) and X-ray crystallography to confirm planar geometry and hydrogen-bonding motifs, as seen in 2,4-difluorophenylboronic acid structures . Purity is assessed via HPLC or mass spectrometry.

Q. How does the difluoromethoxy substituent influence the acidity and reactivity of phenylboronic acids?

  • Methodological Answer : The electron-withdrawing difluoromethoxy group (-OCF₂H) increases the boronic acid’s Lewis acidity, enhancing its reactivity in cross-coupling reactions. Comparative studies of trifluoromethoxy derivatives (e.g., 4-(trifluoromethoxy)phenylboronic acid) show reduced pKa values (~7.5–8.5) via potentiometric titration, facilitating transmetallation in Suzuki-Miyaura reactions . Reactivity can be further probed using DFT calculations to analyze B–O bond polarization .

Advanced Research Questions

Q. What strategies mitigate challenges in using this compound in aqueous Suzuki-Miyaura couplings?

  • Methodological Answer : Hydrolysis to boroxine is minimized by using anhydrous conditions or stabilizing agents like pinacol. For instance, pinacol esterification of (4-(2-bromoethyl)phenyl)boronic acid improves stability during coupling . Optimizing pH near the boronic acid’s pKa (e.g., pH 7–9) and employing Pd catalysts with bulky ligands (e.g., SPhos) enhances reaction efficiency. Electrochemical studies on similar derivatives (e.g., 4-(methylthio)phenyl boronic acid) show conductance improvements under controlled potentials (100–200 mV) .

Q. How can single-molecule conductance studies inform the design of this compound-based electronic components?

  • Methodological Answer : 2D conductance histograms (e.g., for 4-(methylthio)phenyl boronic acid) reveal distinct peaks correlating with molecular junction configurations . The difluoromethoxy group’s electron-withdrawing nature lowers LUMO energy, facilitating electron transport in nanoscale devices. Computational modeling (e.g., NEGF-DFT) predicts conductance trends, while X-ray crystallography validates intermolecular interactions (e.g., O–H···F hydrogen bonds) critical for supramolecular assembly .

Q. What analytical methods resolve contradictions in reported reactivity of fluorinated phenylboronic acids?

  • Methodological Answer : Discrepancies in reactivity (e.g., coupling yields or regioselectivity) are analyzed via kinetic studies (e.g., variable-temperature NMR) and isotope labeling. For example, ¹⁸O-labeled water experiments differentiate boronic acid dehydration pathways . Conflicting data on trifluoromethoxy derivatives are resolved by comparing crystallographic data (e.g., B–C bond lengths) and electronic effects (Hammett σ constants) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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